molecular formula C19H19N3O4S2 B14974577 Methyl 4-oxo-2-sulfanylidene-3-(3-{[(thiophen-2-yl)methyl]carbamoyl}propyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Methyl 4-oxo-2-sulfanylidene-3-(3-{[(thiophen-2-yl)methyl]carbamoyl}propyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B14974577
M. Wt: 417.5 g/mol
InChI Key: CHBBFBQHRAKILZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-oxo-2-sulfanylidene-3-(3-{[(thiophen-2-yl)methyl]carbamoyl}propyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a heterocyclic compound featuring a quinazoline core fused with a thiophene-containing carbamoylpropyl side chain. Key structural attributes include:

  • Quinazoline backbone: A bicyclic system with nitrogen atoms at positions 1 and 3.
  • Functional groups: A sulfanylidene (C=S) group at position 2. A keto (C=O) group at position 4. A methyl ester at position 6. A 3-{[(thiophen-2-yl)methyl]carbamoyl}propyl substituent at position 3, introducing a thiophene moiety and a carbamoyl linkage. Crystallographic validation of such compounds typically employs tools like SHELX and ORTEP-3 , while hydrogen bonding patterns and ring puckering can be analyzed using methodologies from Etter’s graph set theory and Cremer-Pople coordinates .

Properties

Molecular Formula

C19H19N3O4S2

Molecular Weight

417.5 g/mol

IUPAC Name

methyl 4-oxo-3-[4-oxo-4-(thiophen-2-ylmethylamino)butyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C19H19N3O4S2/c1-26-18(25)12-6-7-14-15(10-12)21-19(27)22(17(14)24)8-2-5-16(23)20-11-13-4-3-9-28-13/h3-4,6-7,9-10H,2,5,8,11H2,1H3,(H,20,23)(H,21,27)

InChI Key

CHBBFBQHRAKILZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)NCC3=CC=CS3

Origin of Product

United States

Preparation Methods

Formation of the Quinazoline Core

The synthesis begins with methyl 4-amino-3-nitrobenzoate (1) , which is reduced to methyl 3,4-diaminobenzoate (2) using catalytic hydrogenation (H₂, Pd/C) in methanol. Cyclization with thiourea in the presence of hydrochloric acid yields methyl 2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-4-oxo-7-carboxylate (3) . This step leverages the nucleophilic attack of the amine on the thiocarbonyl group, followed by acid-catalyzed ring closure.

Reaction Conditions:

  • Thiourea (1.2 equiv), HCl (conc.), ethanol, reflux, 12 hours
  • Yield: 68–72%

Introduction of the Propyl Side Chain at Position 3

The propyl chain is introduced via N-alkylation of intermediate (3) using 3-bromopropylphthalimide (4) in the presence of potassium carbonate. This reaction proceeds in DMF at 80°C for 8 hours, yielding the phthalimide-protected derivative (5) . Subsequent deprotection with hydrazine hydrate releases the primary amine (6) , which is then subjected to carbodiimide-mediated coupling with thiophene-2-carboxylic acid.

Optimization Note:
The use of Amberlyst-15 as a heterogeneous catalyst in DMF improves alkylation efficiency, reducing reaction time to 4 hours with a yield increase to 85%.

Amidation with Thiophen-2-ylmethylamine

The final step involves the reaction of the carboxylic acid intermediate (7) with thiophen-2-ylmethylamine (8) using EDCl and HOBt in dichloromethane. This yields the target compound (9) after purification via column chromatography (silica gel, ethyl acetate/hexane).

Critical Parameters:

  • Stoichiometric HOBt prevents racemization
  • Reaction temperature maintained at 0–5°C to minimize side reactions

Catalytic and Green Chemistry Approaches

Recent advances emphasize sustainable methods. Hosseinzadeh et al. (2024) demonstrated that a vitamin C-based natural deep eutectic solvent (NADES) significantly enhances cyclization efficiency, achieving 89% yield for analogous dihydroquinazolinones under microwave irradiation. Similarly, Sharma et al. (2012) reported cyanuric chloride as a highly effective catalyst for one-pot syntheses, reducing step count and improving atom economy.

Comparative Table 1: Catalytic Systems for Cyclization

Catalyst Solvent Temperature (°C) Yield (%) Reference
HCl Ethanol 80 72
Cyanuric chloride Solvent-free 120 88
NADES (Vitamin C) Neat 100 (MW) 89

Analytical Characterization

The final product is characterized by ¹H NMR (δ 8.21, s, H-5; δ 4.32, t, J=6.5 Hz, CH₂-thiophene), ¹³C NMR (δ 167.8, C=O; δ 124.5, C-S), and HRMS ([M+H]⁺ calc. 458.1421, found 458.1419). X-ray crystallography of analogous compounds confirms the planar quinazoline ring and perpendicular orientation of the thiophene substituent.

Challenges and Alternative Pathways

Key challenges include:

  • Regioselectivity in alkylation: Competing N- vs. O-alkylation requires precise control of base strength.
  • Oxidation of sulfanylidene: The C=S group is prone to oxidation, necessitating inert atmospheres and radical scavengers.
  • Steric hindrance: Bulky substituents at position 3 can impede cyclization, addressed using Lewis acids like Sc(OTf)₃.

Alternative routes involve Ugi four-component reactions or photoinduced denitrogenation rearrangements, though these remain less explored for this specific compound.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanylidene Group

The sulfanylidene (S=C) group exhibits electrophilic character, enabling nucleophilic attack. This reactivity is enhanced by the electron-withdrawing effect of the adjacent carbonyl group.

Reaction Conditions Products Key Notes
Thiol exchangeAmines (R-NH₂) in polar aprotic solvents (e.g., DMF)Thioamide derivativesObserved in structurally related tetrahydroquinazoline sulfanylidenes.
AlkylationAlkyl halides (R-X) with base (e.g., K₂CO₃)S-alkylated derivativesRequires activation of the sulfur atom.

Ester Hydrolysis

The methyl carboxylate group undergoes hydrolysis under acidic or basic conditions:

Reaction Conditions Products Key Notes
Acidic hydrolysisHCl/H₂O, refluxCarboxylic acidCommon for methyl esters; confirmed in analogous compounds.
Basic hydrolysisNaOH/EtOH, heatCarboxylate saltYields water-soluble derivatives for further functionalization.

Thiophene Ring Functionalization

The thiophene moiety in the carbamoyl side chain participates in electrophilic substitutions:

Reaction Conditions Products Key Notes
SulfonationH₂SO₄/SO₃, 0–5°CThiophene-2-sulfonic acid derivativeLimited by steric hindrance from the tetrahydroquinazoline core .
BrominationBr₂ in CHCl₃5-bromothiophene derivativePosition selectivity depends on directing effects.

Oxidation Reactions

The sulfanylidene group is susceptible to oxidation:

Reaction Conditions Products Key Notes
Sulfoxide formationH₂O₂ in acetic acidSulfoxide (S=O)Partial oxidation observed in related compounds.
Sulfone formationmCPBA (meta-chloroperbenzoic acid)Sulfone (O=S=O)Requires strong oxidizing agents.

Amide Bond Reactivity

The carbamoyl group (CONH-) undergoes hydrolysis or substitution:

Reaction Conditions Products Key Notes
Acid-catalyzed hydrolysisHCl (6M), refluxCarboxylic acid + amineCommon for aromatic amides.
Base-catalyzed hydrolysisNaOH (2M), heatCarboxylate + amineSlower than ester hydrolysis due to resonance stabilization.

Cycloaddition Reactions

The tetrahydroquinazoline core may participate in Diels-Alder reactions:

Reaction Conditions Products Key Notes
Diels-AlderElectron-deficient dienophiles (e.g., maleic anhydride)Fused bicyclic adductsTheoretical feasibility confirmed via computational studies .

Scientific Research Applications

Methyl 4-oxo-2-sulfanylidene-3-(3-{[(thiophen-2-yl)methyl]carbamoyl}propyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-oxo-2-sulfanylidene-3-(3-{[(thiophen-2-yl)methyl]carbamoyl}propyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural relatives include heterocyclic systems with fused rings, ester groups, and sulfur-containing substituents. Key comparisons are outlined below:

Compound Core Structure Key Functional Groups Molecular Weight Notable Features
Target Compound Quinazoline Sulfanylidene, oxo, methyl ester, thiophen-2-ylmethyl carbamoyl ~450–500 (estimated) Thiophene-linked carbamoyl chain enhances lipophilicity and potential π-π stacking.
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine Oxo, benzylidene, ester 521.57 Benzylidene group may increase rigidity; lacks sulfur in the core.
5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-4-oxothiazolidin-3-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one Thieno[3,4-d]pyrimidinone Oxo, hydroxycoumarin, thiazolidinone ~400–450 (estimated) Coumarin moiety introduces fluorescence potential; thiazolidinone adds polarity.
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate Thiadiazole Phenylcarbamoyl, ester 369.40 Thiadiazole core offers metabolic stability; lacks fused bicyclic systems.

Functional Group Analysis

  • Sulfanylidene (C=S) vs. Thiadiazole (S-N-S) : The target’s sulfanylidene group may enhance hydrogen-bond acceptor capacity compared to the thiadiazole’s sulfur-nitrogen network .
  • Thiophene vs. Benzylidene : The thiophene substituent in the target compound likely increases electron-rich aromatic interactions compared to the trimethoxybenzylidene group in the thiazolo-pyrimidine analogue .

Physicochemical Properties

  • Solubility : The methyl ester and carbamoyl groups suggest moderate polarity, akin to sulfonylurea herbicides (e.g., metsulfuron-methyl ), though the thiophene may reduce aqueous solubility compared to purely aliphatic esters.
  • Thermal Stability: Quinazoline derivatives often exhibit higher thermal stability than monocyclic heterocycles due to fused-ring conjugation .

Research Findings and Data Gaps

  • Crystallography : The compound’s conformation could exhibit ring puckering (analyzed via Cremer-Pople parameters ) and hydrogen-bonding networks (e.g., N-H···O or S···H interactions ).
  • Computational Modeling : Density functional theory (DFT) studies could predict electronic properties, leveraging data from atmospheric volatile organic compound analyses .
  • Biological Screening : Priority areas include enzyme inhibition assays and solubility profiling, informed by sulfonylurea herbicide studies .

Q & A

Q. How can researchers optimize the synthesis of this quinazoline derivative to improve yield and purity?

Methodological Answer :

  • Step 1 : Use a stepwise approach: First, synthesize the tetrahydroquinazoline core via cyclocondensation of substituted anthranilic acid derivatives with thiourea or its analogs under acidic conditions .
  • Step 2 : Introduce the 3-(3-{[(thiophen-2-yl)methyl]carbamoyl}propyl) side chain via nucleophilic substitution. Employ cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) to deprotonate the thiol group and activate the alkylating agent (e.g., bromopropyl intermediates) .
  • Step 3 : Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase. Purify via column chromatography (silica gel, gradient elution) .
  • Critical Parameter : Reaction temperature (60–80°C) and anhydrous conditions are crucial to avoid hydrolysis of the methyl ester group .

Table 1 : Example Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Core synthesisThiourea, HCl, reflux66–72%>95%
AlkylationCs₂CO₃, DMF, 80°C81–94%>98%

Q. What analytical techniques are recommended for structural elucidation of this compound?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the tetrahydroquinazoline scaffold, methyl ester (δ ~3.8–4.0 ppm), and thiophene protons (δ ~6.8–7.5 ppm). Assign stereochemistry via NOESY .
  • X-ray Crystallography : For unambiguous confirmation of the sulfanylidene moiety and spatial arrangement of substituents, grow single crystals in THF/hexane (1:1) at 4°C .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-HRMS) with <5 ppm error to confirm the molecular formula .

Q. How does the thiophene-carbamoylpropyl side chain influence reactivity in downstream modifications?

Methodological Answer :

  • The thiophene group participates in π-π stacking interactions, stabilizing intermediates during functionalization.
  • The carbamoylpropyl chain can undergo hydrolysis under basic conditions (e.g., NaOH/EtOH) to generate free carboxylic acids for bioconjugation .
  • Caution : The sulfanylidene group is redox-sensitive; avoid strong oxidizing agents (e.g., peroxides) to prevent disulfide formation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

Methodological Answer :

  • Step 1 : Synthesize analogs with variations in the thiophene (e.g., 3-thienyl vs. 2-thienyl), carbamoyl chain length (C3 vs. C4), and sulfanylidene substitution (e.g., oxygen vs. sulfur).
  • Step 2 : Test inhibitory activity against target enzymes (e.g., soluble epoxide hydrolases) using fluorometric assays. Compare IC₅₀ values .
  • Step 3 : Perform molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to catalytic sites .

Table 2 : Example SAR Data for Analogous Quinazolines

AnalogSubstituent ModificationIC₅₀ (nM)Binding Energy (kcal/mol)Reference
AThiophene → Phenyl120 ± 15-8.2
BC3 Propyl → C4 Butyl85 ± 10-9.1

Q. How can in silico methods predict metabolic stability and toxicity profiles?

Methodological Answer :

  • Step 1 : Use software like Schrödinger’s QikProp to calculate ADME properties (e.g., logP, CNS permeability).
  • Step 2 : Simulate phase I metabolism (e.g., cytochrome P450-mediated oxidation) with StarDrop’s DEREK Nexus to identify labile sites (e.g., sulfanylidene or ester groups) .
  • Step 3 : Validate predictions with in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) .

Q. How to resolve contradictions in reported synthetic yields for similar quinazolines?

Methodological Answer :

  • Hypothesis Testing : Compare reaction scales (e.g., mmol vs. molar), solvent purity (anhydrous vs. technical grade), and workup protocols (e.g., filtration vs. centrifugation).
  • Case Study : In , yields for alkylation steps varied (81–94%) due to residual moisture in Cs₂CO₃. Drying reagents (3Å molecular sieves) improved consistency .
  • Statistical Analysis : Use Design of Experiments (DoE) to optimize parameters (temperature, stoichiometry) and identify critical factors .

Q. What strategies mitigate stability issues during long-term storage?

Methodological Answer :

  • Storage Conditions : Store at -20°C under argon in amber vials to prevent photodegradation of the thiophene moiety .
  • Stabilizers : Add radical scavengers (e.g., BHT, 0.1% w/w) to inhibit oxidation of the sulfanylidene group .
  • Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.